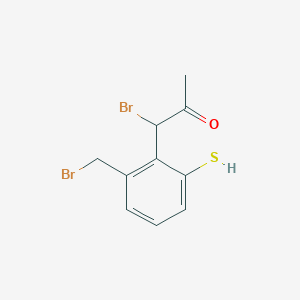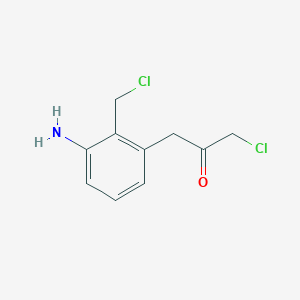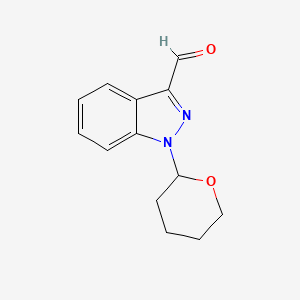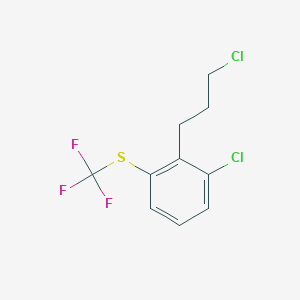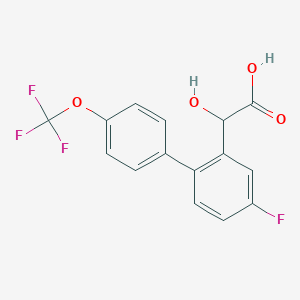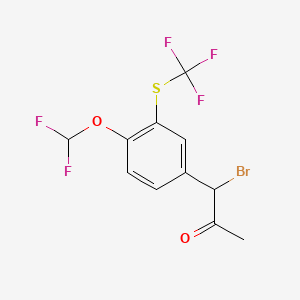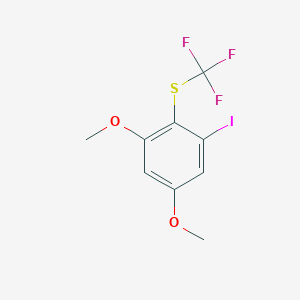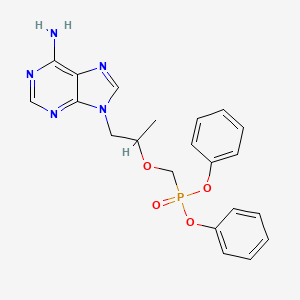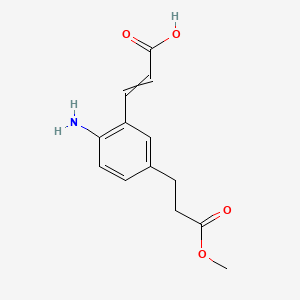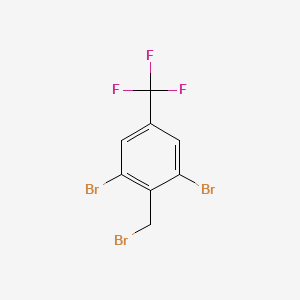
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and one trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethyl)-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a more oxidized functional group, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibromo-4-(trifluoromethyl)benzene
- 1,4-Dibromo-2-(bromomethyl)benzene
- 1,3-Dibromo-5-(trifluoromethyl)benzene
Uniqueness
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its isomers and other bromobenzenes. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C8H4Br3F3 |
|---|---|
Peso molecular |
396.82 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Br3F3/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |
Clave InChI |
HLEWPDXRBXNBIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)CBr)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


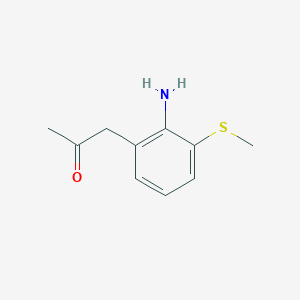
![Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)

